molecular formula C22H27BrN2O2 B2492277 3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1104737-99-6

3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2492277
CAS RN: 1104737-99-6
M. Wt: 431.374
InChI Key: FWDBITKHKUKKQY-UHFFFAOYSA-M
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Description

Research on related compounds, such as imidazo[1,2-a]pyridine derivatives, provides a foundation for understanding the chemistry of complex organic compounds. These entities often exhibit unique physical and chemical properties due to their intricate molecular structures.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including ring transformation and condensation reactions. For instance, Sedlák et al. (2003) explored the kinetics and mechanism of transformation of certain pyridine derivatives, providing a basis for understanding the complex synthetic pathways that could be relevant to our compound of interest (Sedlák et al., 2003).

Molecular Structure Analysis

X-ray crystallography and powder diffraction data are crucial for analyzing the molecular structure of such compounds. Wang et al. (2017) reported on the X-ray powder diffraction data for a related pyridine derivative, emphasizing the role of crystallography in determining molecular configurations (Wang et al., 2017).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. Aliev et al. (2007) discussed the reactions and structural elucidation of related compounds, providing insight into potential chemical behaviors (Aliev et al., 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are vital for understanding the compound's behavior in different environments. Studies like those by Ghandi et al. (2017) on the synthesis and properties of zwitterion derivatives offer parallels in examining the physical characteristics of our compound of interest (Ghandi et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are essential for application development. Khalafy et al. (2002) investigated the rearrangements of isoxazolones to imidazo[1,2-a]pyridines, shedding light on the dynamic chemical properties relevant to our compound (Khalafy et al., 2002).

Scientific Research Applications

Heterocyclic Chemistry and Coordination Compounds

Research has extensively explored the chemistry of heterocyclic compounds, such as imidazoles and pyridines, highlighting their variable chemical properties and applications in forming complex compounds. These studies underscore the preparation, properties, and spectroscopic characteristics of heterocyclic compounds, emphasizing their significant role in developing materials with magnetic, biological, and electrochemical activities. The fascinating variability in the chemistry of these compounds suggests potential areas for further investigation into unknown analogues (M. Boča, R. Jameson, & W. Linert, 2011).

Synthesis and Biological Activity

Another research avenue involves the synthesis and biological activities of imidazole derivatives, highlighting their significance as inhibitors in various biochemical pathways. These studies provide insights into the design, synthesis, and activity evaluations of compounds with imidazole scaffolds, indicating their therapeutic potentials in inhibiting proinflammatory cytokines and other biological targets (T. Scior, D. Domeyer, K. Cuanalo-Contreras, & S. Laufer, 2011).

Optoelectronic Materials

The synthesis and application of heterocyclic compounds, including quinazolines and pyrimidines, in optoelectronic materials have also been reviewed. These compounds are highlighted for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of such heterocyclic fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).

properties

IUPAC Name

3-(4-ethylphenyl)-1-(2-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O2.BrH/c1-3-17-11-13-18(14-12-17)22(25)16-23(21-10-6-7-15-24(21)22)19-8-4-5-9-20(19)26-2;/h4-5,8-9,11-14,25H,3,6-7,10,15-16H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDBITKHKUKKQY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC=C4OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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